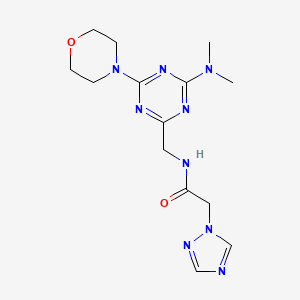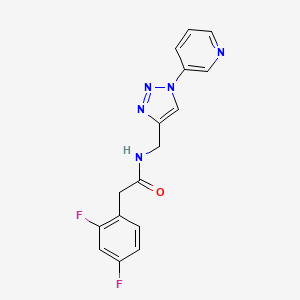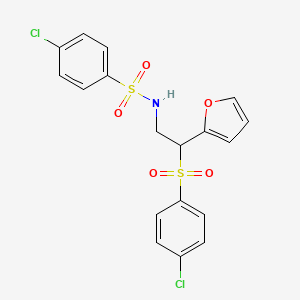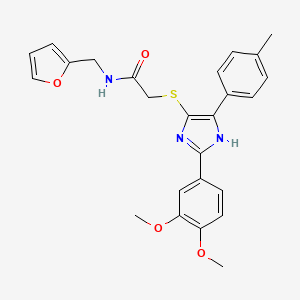![molecular formula C19H17F3N2O B2714297 N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 852137-52-1](/img/structure/B2714297.png)
N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” is a compound that has been identified in the context of medicinal chemistry research . It is associated with the development of novel potent and highly selective DDR1 inhibitors . DDR1, or Discoidin domain receptor 1, is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target .
Synthesis Analysis
The synthesis of indole derivatives, such as “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide”, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a similar benzamide compound, has shown potential as a herbicide effective against annual and perennial grasses. It could be useful in agricultural settings for forage legumes, certain turf grasses, and cultivated crops, indicating a potential area of application for related benzamide compounds in agriculture (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).
Antiarrhythmic Activity
Research on benzamides with trifluoroethoxy ring substituents and heterocyclic amide side chains, like flecainide acetate, has shown significant oral antiarrhythmic activity in mice. This suggests that structurally related benzamides could have potential applications in developing new antiarrhythmic drugs (E. H. Banitt, W. Bronn, W. Coyne, & J. R. Schmid, 1977).
Enzyme Inhibition
A study on substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, originating from the non-steroidal anti-inflammatory drug 4-aminophenazone, showed potential biological applications including inhibition of human recombinant alkaline phosphatase. This indicates a potential use for benzamide derivatives in medicinal chemistry, particularly in targeting nucleotide protein interactions (A. Saeed, S. Ejaz, A. Khurshid, et al., 2015).
Insecticidal Activity
Flubendiamide, a novel class of insecticide with a unique chemical structure including a benzamide component, shows extremely strong activity against lepidopterous pests, including resistant strains. This suggests that benzamide derivatives could be valuable in developing new insecticides with novel modes of action, contributing to integrated pest management programs (Masanori Tohnishi, Hayami Nakao, T. Furuya, et al., 2005).
Zukünftige Richtungen
The future directions for “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” could involve further exploration of its potential as a DDR1 inhibitor . Given the role of DDR1 in fibrosis, cancer, and atherosclerosis , compounds like “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” that can selectively inhibit this receptor may have significant therapeutic potential.
Eigenschaften
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-9-15-10-13(3-8-17(15)24(12)2)11-23-18(25)14-4-6-16(7-5-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSFSZJSJQRBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)





![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)
![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)

![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)

![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)